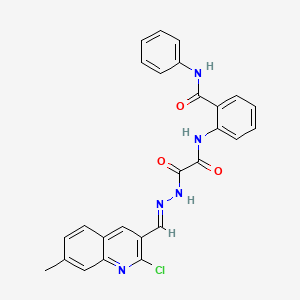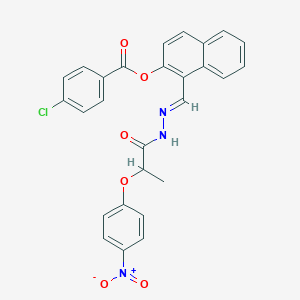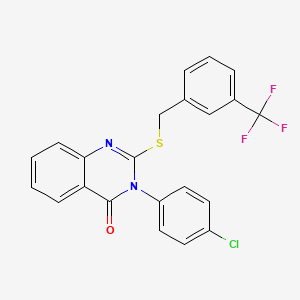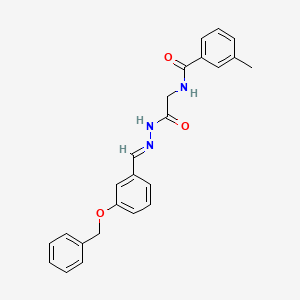
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydrazinyl group, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-7-methylquinoline, which is then reacted with various reagents to introduce the methylene and hydrazinyl groups. The final step involves the formation of the benzamide group through a condensation reaction with N-phenylbenzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key considerations in industrial production include the selection of solvents, catalysts, and purification methods to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydrazinyl group can form reactive intermediates that interact with cellular proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-7-methylquinolin-3-yl)methylene)malononitrile
- (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzamide group, in particular, enhances its ability to interact with biological targets and may contribute to its therapeutic potential.
Properties
CAS No. |
765909-83-9 |
|---|---|
Molecular Formula |
C26H20ClN5O3 |
Molecular Weight |
485.9 g/mol |
IUPAC Name |
N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C26H20ClN5O3/c1-16-11-12-17-14-18(23(27)30-22(17)13-16)15-28-32-26(35)25(34)31-21-10-6-5-9-20(21)24(33)29-19-7-3-2-4-8-19/h2-15H,1H3,(H,29,33)(H,31,34)(H,32,35)/b28-15+ |
InChI Key |
QVXXVTRTAXPVPN-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084891.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084899.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15084905.png)

![5-(4-methoxyphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15084926.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15084927.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15084930.png)
![(6Z)-6-{(2E)-[2-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15084933.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084945.png)
![3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15084949.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15084953.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084964.png)
